Aloc-ser-ome
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Overview
Description
Aloc-ser-ome, also known as methyl N-[(allyloxy)carbonyl]-L-serinate, is a chemical compound primarily used in scientific research and chemical synthesis. It is characterized by its allyloxycarbonyl (Aloc) protecting group attached to the serine amino acid, which is esterified with methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aloc-ser-ome typically involves the protection of the serine amino acid. One common method is the reaction of L-serine with allyl chloroformate in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The protective groups of the serine residue can be cleaved under mild conditions, making the process efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
Aloc-ser-ome undergoes various chemical reactions, including:
Oxidation: The hydroxyl group of the serine residue can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The Aloc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are often employed for the removal of the Aloc group.
Major Products Formed
The major products formed from these reactions include various derivatives of serine, such as serine aldehyde, serine alcohol, and other functionalized serine compounds.
Scientific Research Applications
Aloc-ser-ome is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Aloc-ser-ome involves its role as a protecting group in chemical synthesis. The Aloc group protects the serine residue from unwanted reactions, allowing for selective transformations. The Aloc group can be removed under specific conditions, revealing the functional serine residue for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-ser-ome: Another serine derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Boc-ser-ome: A serine derivative with a tert-butyloxycarbonyl (Boc) protecting group.
Cbz-ser-ome: A serine derivative with a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
Aloc-ser-ome is unique due to its Aloc protecting group, which offers specific advantages in terms of stability and ease of removal. The Aloc group can be selectively cleaved using palladium catalysts, making it suitable for complex synthetic routes where other protecting groups might fail .
Properties
IUPAC Name |
methyl 3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-3-4-14-8(12)9-6(5-10)7(11)13-2/h3,6,10H,1,4-5H2,2H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTLNJORYQFACC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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